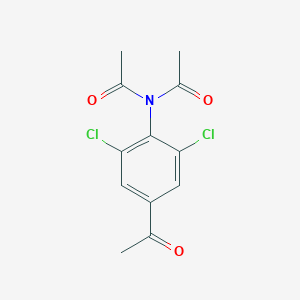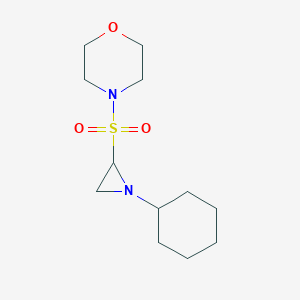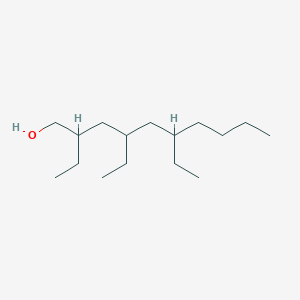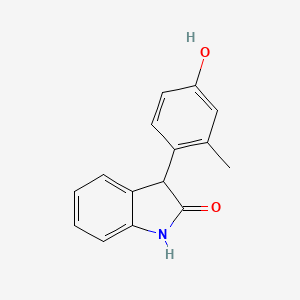![molecular formula C10H16LiN2P B14381730 lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine CAS No. 90210-31-4](/img/structure/B14381730.png)
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is a compound that combines lithium with a phosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine typically involves the reaction of a lithium reagent with a phosphine precursor. One common method is the reaction of lithium metal with a chlorophosphine compound in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various metal-phosphine complexes.
Scientific Research Applications
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems where phosphine ligands play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphine ligand can coordinate with metal atoms, facilitating various chemical transformations. The lithium atom can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound used in similar applications.
Dimethylaminophenylphosphine: A related phosphine ligand without the lithium component.
Uniqueness
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is unique due to the presence of both lithium and a phosphine ligand in its structure. This combination provides distinct reactivity and coordination properties, making it valuable in specific catalytic and synthetic applications.
Properties
CAS No. |
90210-31-4 |
|---|---|
Molecular Formula |
C10H16LiN2P |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16N2P.Li/c1-11(2)13(12(3)4)10-8-6-5-7-9-10;/h5-6,8-9H,1-4H3;/q-1;+1 |
InChI Key |
DCYGZJCVIDRHKA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)P(C1=CC=C[C-]=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)



![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
